molecular formula C25H30N2O4S2 B10872461 Pentyl {[3-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate

Pentyl {[3-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate

Cat. No.: B10872461
M. Wt: 486.7 g/mol
InChI Key: DDTCFLVVMSFZRT-UHFFFAOYSA-N
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Description

Pentyl {[3-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl {[3-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate typically involves multiple steps. The starting materials often include 4-methoxyphenyl derivatives and benzothieno pyrimidine intermediates. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Pentyl {[3-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-sulfur or carbon-oxygen bonds .

Scientific Research Applications

Pentyl {[3-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pentyl {[3-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to changes in cellular function and ultimately exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
  • N-Mesityl-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
  • 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide .

Uniqueness

Pentyl {[3-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate is unique due to its specific structural features, such as the presence of a pentyl group and a methoxyphenyl moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H30N2O4S2

Molecular Weight

486.7 g/mol

IUPAC Name

pentyl 2-[[3-(4-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C25H30N2O4S2/c1-4-5-6-13-31-21(28)15-32-25-26-23-22(19-12-7-16(2)14-20(19)33-23)24(29)27(25)17-8-10-18(30-3)11-9-17/h8-11,16H,4-7,12-15H2,1-3H3

InChI Key

DDTCFLVVMSFZRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)CC(CC3)C)C(=O)N1C4=CC=C(C=C4)OC

Origin of Product

United States

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